molecular formula C9H10OS B1459883 2-[(Thiophen-3-yl)methylidene]butanal CAS No. 1563682-62-1

2-[(Thiophen-3-yl)methylidene]butanal

Cat. No. B1459883
CAS RN: 1563682-62-1
M. Wt: 166.24 g/mol
InChI Key: PXFUNUAAGVHVOT-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Thiophen-3-yl)methylidene]butanal” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They have been used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for many scientists. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity

One notable application involves the photochemical synthesis of octahydro- and hexahydro-benzo[b]thiophenes via consecutive radical ring closure, demonstrating the utility of thiophene derivatives in constructing complex organic structures (R. Kiesewetter & P. Margaretha, 1987). Another study focused on thiazoles and their fused derivatives with antimicrobial activities, highlighting the reactivity of thiophene derivatives towards various reagents to produce biologically active compounds (Wagnat W. Wardkhan et al., 2008).

Material Science and Photovoltaic Applications

Thiophene derivatives have been found to play a significant role in material science, particularly in the synthesis of polymeric and small molecule organic semiconductors for solar cell applications. One study illustrates the molecular engineering of organic sensitizers for solar cells, where thiophene units contribute to high incident photon to current conversion efficiency (Sanghoon Kim et al., 2006).

Pharmacology and Biological Activity

In pharmacology, excluding the direct use and side effects of drugs, thiophene derivatives are key intermediates in the synthesis of compounds with potential biological activities. A study on the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone exemplifies this application, showcasing the antimicrobial potential of thiophene-containing compounds (N. Patel & Minesh D. Patel, 2017).

Environmental and Analytical Chemistry

Thiophene derivatives also find applications in environmental and analytical chemistry. For example, the mechanistic studies on thiophene species cracking over USY zeolite provide insights into the desulfurization processes, which are crucial for removing sulfur-containing compounds from fuels (H. Shan et al., 2002).

Biochemical Analysis

Biochemical Properties

2-[(Thiophen-3-yl)methylidene]butanal plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been reported to exhibit kinase inhibition, which is crucial in regulating cellular processes . The interaction of this compound with kinases can modulate signal transduction pathways, influencing cell growth and differentiation.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have shown anti-inflammatory and antimicrobial properties . By modulating signaling pathways, this compound can alter the expression of genes involved in inflammatory responses and microbial resistance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been known to inhibit voltage-gated sodium channels, which play a role in cellular excitability . This binding interaction can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that determine its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their stability under specific conditions, ensuring sustained biological activity . Prolonged exposure may lead to degradation, affecting the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . Higher doses could lead to toxic or adverse effects, including cellular toxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiophene derivatives are known to undergo oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell . This localization is essential for the compound’s interaction with its target biomolecules and subsequent biological effects.

properties

IUPAC Name

(2E)-2-(thiophen-3-ylmethylidene)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-7H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUNUAAGVHVOT-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CSC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CSC=C1)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Thiophen-3-yl)methylidene]butanal
Reactant of Route 2
Reactant of Route 2
2-[(Thiophen-3-yl)methylidene]butanal
Reactant of Route 3
Reactant of Route 3
2-[(Thiophen-3-yl)methylidene]butanal
Reactant of Route 4
Reactant of Route 4
2-[(Thiophen-3-yl)methylidene]butanal
Reactant of Route 5
2-[(Thiophen-3-yl)methylidene]butanal
Reactant of Route 6
2-[(Thiophen-3-yl)methylidene]butanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.